1,4-Benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride
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Overview
Description
1,4-Benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride is a complex organic compound It is characterized by its unique structure, which includes a benzenedicarboxylic acid core with ester linkages to indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride typically involves esterification reactions. The process begins with 1,4-benzenedicarboxylic acid reacting with 1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The indole rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: 1,4-Benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) acid.
Reduction: 1,4-Benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) alcohol.
Substitution: Various substituted indole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride involves its interaction with specific molecular targets. The indole moieties can interact with various biological receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- 1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester
Uniqueness
1,4-Benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride is unique due to its indole-based structure, which imparts distinct biological and chemical properties. This sets it apart from other benzenedicarboxylic acid esters, which typically lack such complex functional groups.
Properties
CAS No. |
125503-57-3 |
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Molecular Formula |
C34H54Cl2N2O4 |
Molecular Weight |
625.7 g/mol |
IUPAC Name |
bis[4-(1-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-2-yl)butan-2-yl] benzene-1,4-dicarboxylate;dihydrochloride |
InChI |
InChI=1S/C34H52N2O4.2ClH/c1-23(13-19-29-21-27-9-5-7-11-31(27)35(29)3)39-33(37)25-15-17-26(18-16-25)34(38)40-24(2)14-20-30-22-28-10-6-8-12-32(28)36(30)4;;/h15-18,23-24,27-32H,5-14,19-22H2,1-4H3;2*1H |
InChI Key |
HWZSNVVHOKSWGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CC2CCCCC2N1C)OC(=O)C3=CC=C(C=C3)C(=O)OC(C)CCC4CC5CCCCC5N4C.Cl.Cl |
Origin of Product |
United States |
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